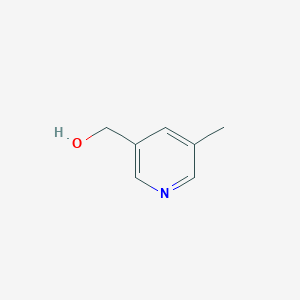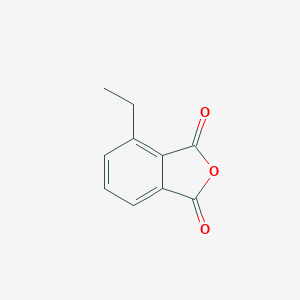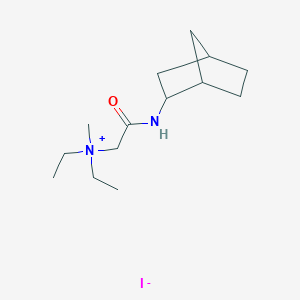
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide, also known as SR-95531, is a selective antagonist of GABAA receptors. It is widely used in scientific research to study the role of GABA in the central nervous system.
Mecanismo De Acción
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide binds to the GABAA receptor at the benzodiazepine site, which is located on the alpha and gamma subunits of the receptor. This binding prevents the binding of GABA to the receptor, which inhibits GABA transmission in the brain. This inhibition leads to an increase in neuronal excitability and can result in convulsions.
Efectos Bioquímicos Y Fisiológicos
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to produce convulsions in animal models, indicating that it increases neuronal excitability. It has also been shown to block the sedative and hypnotic effects of benzodiazepines, indicating that it inhibits GABA transmission in the brain. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is its selectivity for GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain. However, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over a long period of time. In addition, endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can produce convulsions at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide. One area of interest is the role of GABA transmission in the development of epilepsy. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide has been shown to block the anticonvulsant effects of certain drugs, indicating that it may have clinical applications in the treatment of epilepsy. Another area of interest is the development of more selective GABAA receptor antagonists, which could provide more precise control over GABA transmission in the brain. Finally, the use of endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide in combination with other drugs could provide insights into the complex interactions between GABA and other neurotransmitters in the brain.
Métodos De Síntesis
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide can be synthesized by reacting 2-norbornanone with diethylamine to form the corresponding imine, which is then reduced with lithium aluminum hydride to give the amine. The amine is then reacted with methyl isocyanate to form the carbamate, which is quaternized with methyl iodide to give the final product.
Aplicaciones Científicas De Investigación
Endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is used in scientific research to study the role of GABAA receptors in the central nervous system. GABA is the major inhibitory neurotransmitter in the brain, and GABAA receptors are the primary targets of many drugs, including benzodiazepines and barbiturates. endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide is a selective antagonist of GABAA receptors, which allows researchers to study the effects of inhibiting GABA transmission in the brain.
Propiedades
Número CAS |
102571-19-7 |
|---|---|
Nombre del producto |
endo-Diethylmethyl((2-norbornanylcarbamoyl)methyl)ammonium iodide |
Fórmula molecular |
C14H27IN2O |
Peso molecular |
366.28 g/mol |
Nombre IUPAC |
[2-(2-bicyclo[2.2.1]heptanylamino)-2-oxoethyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H26N2O.HI/c1-4-16(3,5-2)10-14(17)15-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H |
Clave InChI |
JFURANXNHQCXIK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
SMILES canónico |
CC[N+](C)(CC)CC(=O)NC1CC2CCC1C2.[I-] |
Sinónimos |
diethyl-methyl-(norbornan-2-ylcarbamoylmethyl)azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



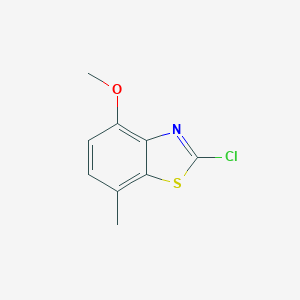
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
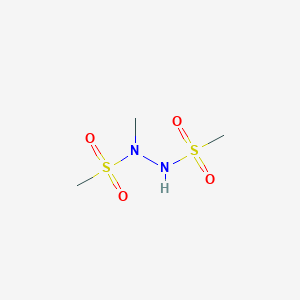
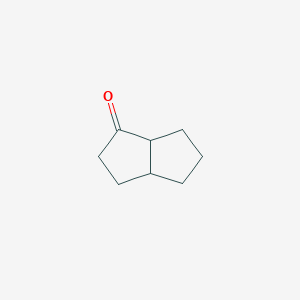
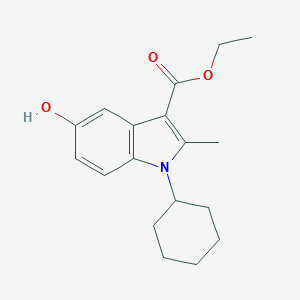
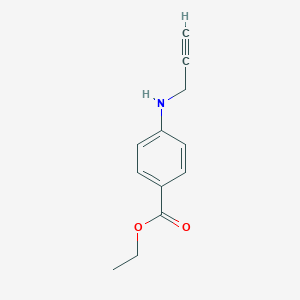
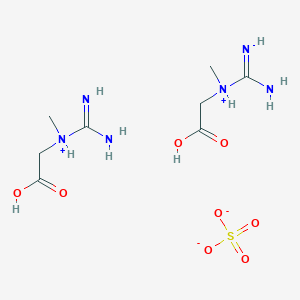
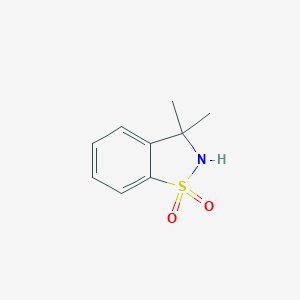
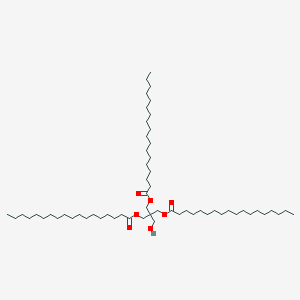
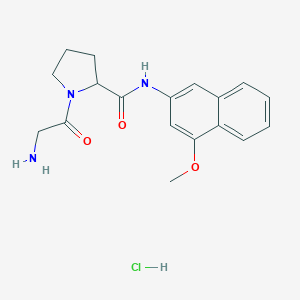
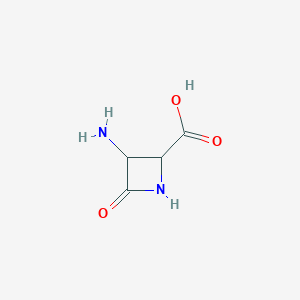
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
